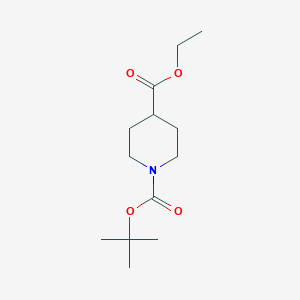

Ethyl N-Boc-piperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4) is a versatile intermediate in organic synthesis and pharmaceutical development. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . Key physical properties include a density of 1.046 g/mL at 25°C, a boiling point of 120–135°C (0.5 mmHg), and a flash point of 230°F .

Vorbereitungsmethoden

Preparation Methods

Boc Protection of Piperidine-4-Carboxylic Acid Derivatives

The most widely reported method involves Boc protection of piperidine-4-carboxylic acid or its salts. A representative procedure from Daugs et al. (2002) describes the reaction of 4-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system of aqueous sodium hydroxide and tert-butanol .

Procedure:

-

Dissolve 4-piperidinecarboxylic acid (700 g, 5.42 mol) in 1N NaOH (6.5 L) and tert-butanol (6.5 L) at 0°C.

-

Add Boc₂O (1,295.8 g, 5.94 mol) dropwise over 30 minutes.

-

Stir the mixture overnight at ambient temperature.

-

Concentrate the solution under reduced pressure (48°C, 20 torr) to half-volume.

-

Quench with 10% HCl (2.6 L) to precipitate the product.

-

Filter, wash with water, and air-dry to obtain N-Boc-piperidine-4-carboxylic acid in 100% yield .

Key Observations:

-

The use of tert-butanol as a co-solvent enhances Boc₂O solubility and reaction homogeneity.

-

Quenching with HCl ensures complete protonation of the carboxylate, facilitating precipitation.

-

This method avoids chromatographic purification, favoring industrial scalability .

Esterification of N-Boc-Piperidine-4-Carboxylic Acid

Ethyl ester formation typically follows Boc protection. The carboxylic acid is treated with ethanol under acidic or coupling conditions:

Steglich Esterification:

-

Combine N-Boc-piperidine-4-carboxylic acid (1 mol), ethanol (5 mol), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mol) in dichloromethane.

-

Stir at 25°C for 12 hours.

-

Filter off dicyclohexylurea byproduct and concentrate the filtrate.

-

Purify via recrystallization from ethyl acetate/hexane (yield: 85–90%) .

Alternative Pathway:

Direct synthesis from piperidine-4-carboxylic acid ethyl ester involves Boc protection using Boc₂O and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This one-pot method achieves 78% yield but requires stringent moisture control .

Analysis of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Boc Protection | Esterification |

|---|---|---|

| Temperature | 0°C → ambient | 25°C |

| Solvent | NaOH/tert-butanol | Dichloromethane or THF |

| Catalyst | None | DCC/DMAP |

| Yield | 100% | 78–90% |

-

Low-Temperature Initiation: Cooling to 0°C during Boc₂O addition minimizes side reactions like tert-butyl carbonate formation .

-

Solvent Polarity: Polar aprotic solvents (e.g., THF) improve DMAP activity in esterification but complicate Boc protection due to competing hydrolysis .

Catalytic Systems

-

Base-Free Boc Protection: The absence of exogenous bases in the Daugs et al. method simplifies workup and reduces epimerization risks .

-

Coupling Agents: DCC facilitates ester bond formation without racemization, though it generates stoichiometric waste. Newer agents like HATU may offer greener alternatives but are cost-prohibitive at scale .

Optimization Strategies

Solvent Selection

-

tert-Butanol/Water Mixtures: Provide ideal polarity for Boc protection, balancing Boc₂O solubility and carboxylate deprotonation .

-

THF vs. Dichloromethane: THF’s higher boiling point (66°C) allows reflux-driven esterification but necessitates anhydrous conditions .

Scaling Considerations

-

Concentration Control: Evaporating the reaction mixture to half-volume before quenching maximizes product recovery while minimizing energy costs .

-

Alternative Quenching Agents: Substituting HCl with citric acid reduces corrosion risks in industrial equipment without compromising yield.

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl N-Boc-piperidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected piperidine can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Triethylamine: Used as a base in esterification reactions.

Hydrochloric Acid: Used in the deprotection of the Boc group.

Sodium Borohydride: Commonly used in reduction reactions.

Major Products:

Piperidine-4-carboxylic acid: Formed through hydrolysis.

Piperidine-4-ethanol: Formed through reduction.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Ethyl N-Boc-piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various piperidine derivatives, which have been explored for their biological activities. For instance, it has been used to synthesize methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids with potential applications in drug development .

Table 1: Synthesis Pathways Involving this compound

Cancer Therapy

Research indicates that derivatives of this compound exhibit anticancer properties. For example, compounds derived from this precursor have shown cytotoxic effects in various cancer cell lines, including hypopharyngeal tumors. The three-component cycloaddition reactions involving this compound have led to products that demonstrate better efficacy compared to established chemotherapeutics like bleomycin .

Neuropharmacology

This compound is also implicated in the development of neuropharmacological agents. Its derivatives have been studied for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with Alzheimer's disease. The incorporation of piperidine moieties has been shown to enhance the brain exposure of these compounds, suggesting their utility in treating cognitive disorders .

Case Studies

-

Synthesis of Pyrazole Derivatives :

A study synthesized several pyrazole derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activity, leading to the identification of several promising candidates for further development . -

Anticancer Activity Evaluation :

In vitro studies demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of Ethyl N-Boc-piperidine-4-carboxylate primarily involves its role as an intermediate in chemical reactions. It acts as a substrate in various catalytic processes, facilitating the formation of complex molecules. The Boc group provides protection to the piperidine nitrogen, allowing selective reactions at other sites of the molecule.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Ethyl N-Boc-piperidine-4-carboxylate, differing in substituents or backbone modifications, which influence their reactivity and applications.

Structural and Physical Property Comparison

| Compound | CAS No. | Molecular Weight (g/mol) | Key Structural Difference | Similarity Score |

|---|---|---|---|---|

| This compound | 142851-03-4 | 257.33 | N/A (Reference compound) | 1.00 |

| 1-tert-Butyl 4-ethyl azepane-1,4-dicarboxylate | 188792-67-8 | 257.34 | Azepane backbone (7-membered ring) | 0.96 |

| N-Boc-Piperidin-4-yl-acetic acid methyl ester | 175213-46-4 | 243.29 | Methyl ester and acetic acid substituent | 0.96 |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 162504-75-8 | 285.35 | Ethoxy-oxoethyl side chain | 0.68 |

Sources :

Functional and Application Differences

| Compound | Key Applications | Biological Relevance |

|---|---|---|

| This compound | Sodium channel blockers, TACE inhibitors, α-arylation reactions | High utility in CNS and anti-inflammatory drug development |

| N-Boc-Piperidin-4-yl-acetic acid methyl ester | Intermediate for kinase inhibitors and peptide mimetics | Targets cancer and metabolic disorders |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Building block for protease-activated receptor (PAR) antagonists | Explored in cardiovascular and fibrotic disease research |

| Carborane-MMP Inhibitors | Boron neutron capture therapy (BNCT) agents for cancer | Combines carborane moieties for enhanced tumor targeting |

Sources :

Biologische Aktivität

Ethyl N-Boc-piperidine-4-carboxylate (CAS No. 142851-03-4) is a versatile compound in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various biologically active molecules. This article delves into its biological activities, synthesis applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₃H₂₃NO₄

- Molecular Weight : 257.33 g/mol

- Structural Features : The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability during reactions.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Sodium Channel Modulation :

- Antibacterial Activity :

- Inhibition of Tumor Necrosis Factor Alpha-Converting Enzyme (TACE) :

Synthesis Applications

This compound is utilized in multiple synthetic pathways:

- Palladium-Catalyzed Reactions : It acts as a substrate in palladium-catalyzed α-arylation reactions, facilitating the introduction of aryl groups into piperidine derivatives. This method allows for the generation of complex organic molecules with potential biological activity .

- Formation of Novel Derivatives : The Boc protecting group allows for selective modifications on the piperidine ring, enabling the synthesis of diverse derivatives that can exhibit unique biological properties .

Table 1: Summary of Biological Activities

Case Study: Sodium Channel Blockers

A study focused on synthesizing 3-amino-1-(5-indanyloxy)-2-propanol derivatives from this compound demonstrated significant sodium channel inhibition. These compounds were evaluated for their efficacy in reducing excitatory neurotransmission in animal models, showing promise for therapeutic applications in stroke management .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl N-Boc-piperidine-4-carboxylate, and how are intermediates purified?

this compound is typically synthesized via enolate formation using LDA under cryogenic conditions, followed by reaction with disulfides (e.g., 4-fluorothiophenol-derived disulfide). Oxidation of sulfide intermediates to sulfones can be achieved using urea hydrogen peroxide (UHP)/phthalic anhydride, which avoids chromatography and scales efficiently (180 g scale) . Purification methods vary: sulfones are isolated via extractive workup, while hydroxamate intermediates require normal-phase chromatography .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Avoid proximity to oxidizers or strong acids. Stability tests indicate decomposition above 40°C, with hazardous byproducts (e.g., CO, NOₓ) under combustion .

Advanced Research Questions

Q. How can alkylation steps involving this compound be optimized to improve yields?

Low yields in alkylation (e.g., propargyl bromide reactions) often stem from steric hindrance at the piperidine nitrogen. Using freshly prepared LDA (1 M in hexane-THF) and switching to more reactive halides (e.g., 2-iodoethyl benzene instead of bromide) increased yields from 35% to 44% in quaternary carbon formation . Pre-activation of the amine via HCl gas deprotection enhances nucleophilicity .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and ester carbonyl (δ ~170 ppm).

- LC-MS : Monitors reaction progress; expected [M+H]⁺ = 257.3 .

- TLC : Use ethyl acetate/hexane (1:3) with UV visualization for intermediates like sulfones (Rf ~0.5) .

Q. How can researchers address contradictions in reported yields for piperidine-functionalized products?

Discrepancies often arise from reaction scalability or reagent purity. For example, MCPBA oxidation requires rigorous anhydrous conditions, whereas UHP/phthalic anhydride is moisture-tolerant and scalable . Reproducibility issues in SNAr reactions (e.g., diphenyl ether formation) can be mitigated by using excess potassium carbonate (1.5 eq) in DMF at 80°C .

Q. What role does this compound play in synthesizing neuropharmacological agents?

The compound is a key intermediate in drug candidates like CYM51010, a µ-opioid receptor modulator. Its 4-carboxylate group enables conjugation with acetamide pharmacophores via alkylation, while the Boc group allows selective deprotection for further functionalization .

Q. How can instability of intermediates during Boc deprotection be mitigated?

Use HCl gas in isopropyl acetate instead of aqueous HCl to prevent ester hydrolysis. Monitor pH to avoid over-acidification (<pH 2), which degrades the piperidine core. Immediate neutralization with K₂CO₃ post-deprotection stabilizes the free amine .

Q. Methodological Tables

Table 1: Optimization of Alkylation Conditions

| Reagent | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Propargyl bromide | DMF | K₂CO₃ | 85 | |

| 2-Iodoethyl benzene | THF | LDA | 44 |

Table 2: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 257.3 g/mol | |

| Boiling Point | 120–135°C (0.5 mmHg) | |

| Density | 1.046 g/cm³ |

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHJCTUTPIKNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374497 | |

| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142851-03-4 | |

| Record name | Ethyl N-Boc-piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.